N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C9H9N3OS•2HCl and a molecular weight of 280.17 . This compound is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride typically involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is known to inhibit key enzymes and proteins involved in cell proliferation and survival . For example, it may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: This compound has similar structural features but contains a chlorine atom, which may enhance its antimicrobial activity.
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: The presence of a methoxy group in this compound can influence its chemical reactivity and biological activity.
2-aminobenzothiazole: This parent compound is a precursor to various benzothiazole derivatives and is widely used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS.2ClH/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9;;/h2-4H,10H2,1H3,(H,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIQEGUDYXSJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171906-92-5 |
Source
|
Record name | N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.